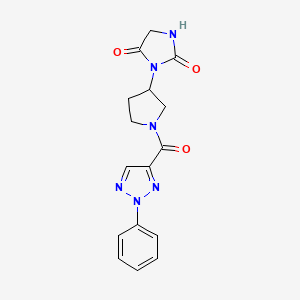

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a complex scaffold. Its structure comprises a 2-phenyl-2H-1,2,3-triazole moiety linked via a carbonyl group to a pyrrolidine ring, which is further connected to an imidazolidine-2,4-dione core.

Properties

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c23-14-9-17-16(25)21(14)12-6-7-20(10-12)15(24)13-8-18-22(19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,17,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMCHSIYPVAEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The triazole ring can be reduced to form a corresponding amine.

Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Phenolic derivatives, quinones.

Reduction: Triazole amines.

Substitution: Substituted pyrrolidines or imidazolidinediones.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a valuable candidate for pharmaceutical research. Notable applications include:

- Antimicrobial Activity : Studies have indicated that derivatives of triazoles possess significant antibacterial and antifungal properties. The incorporation of the triazole moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new antibiotics .

- Anticancer Properties : Research has shown that imidazolidine derivatives can induce apoptosis in cancer cells. The unique structural features of this compound may facilitate interactions with cancer-related pathways, making it a subject of interest for anticancer drug development .

- Antiviral Activity : Some studies suggest that compounds containing triazole rings can exhibit antiviral properties. This could be attributed to their ability to inhibit viral replication or interfere with viral entry into host cells .

Case Study Overview

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The most relevant structural analog identified is 3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione (CAS: 2320819-49-4, molecular weight: 295.32 g/mol) . Both compounds share the pyrrolidin-3-yl-imidazolidinedione backbone but differ in their heterocyclic substituents:

- Triazole vs. Thiadiazole : The target compound contains a 2-phenyl-2H-1,2,3-triazole ring, whereas the analog substitutes this with a 4-methyl-1,2,3-thiadiazole .

- Substituent Variations : The phenyl group in the triazole derivative contrasts with the methyl group in the thiadiazole analog.

Implications of Structural Variations

- Electronic and Steric Effects : The phenyl group in the triazole derivative introduces greater steric bulk and electron-withdrawing character compared to the methyl group in the thiadiazole analog. This could influence binding interactions with biological targets (e.g., enzymes or receptors) or alter solubility profiles.

- Stability and Reactivity: Thiadiazoles are known for their metabolic stability in agrochemicals (e.g., sulfentrazone), while triazoles often exhibit bioactivity in fungicides (e.g., tebuconazole).

Functional Group Comparisons

- Triazole vs. However, the target compound’s triazole-pyrrolidine scaffold is distinct, suggesting divergent mechanisms of action.

Biological Activity

The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a hybrid molecule that incorporates a triazole ring, which is known for its diverse biological activities. This article focuses on its biological activity, exploring its pharmacological potential through various studies and findings.

General Overview

Triazole-containing compounds have gained significant attention in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. The 1,2,3-triazole ring is particularly noted for its ability to inhibit enzymes and interact with biological targets effectively.

- Enzyme Inhibition : Triazoles can act as inhibitors of various enzymes, including xanthine oxidase (XO), which is crucial in the metabolism of purines. Compounds similar to the one in focus have shown promising XO inhibitory activity, suggesting potential applications in treating gout and other related conditions .

- Antimicrobial Activity : Many triazole derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance, studies have demonstrated that triazole phenylhydrazone derivatives possess notable antifungal activity against phytopathogenic fungi .

- Anticancer Properties : The incorporation of triazole rings into drug design has led to the development of compounds with anticancer properties by targeting specific cancer cell pathways .

1. Xanthine Oxidase Inhibition

A study evaluated a series of 2-phenyl-5-methyl-2H-1,2,3-triazole derivatives as potential xanthine oxidase inhibitors. Among these compounds, certain derivatives exhibited IC50 values in the submicromolar range, indicating strong inhibitory activity. This suggests that similar structural motifs in our compound could also exhibit potent enzyme inhibition .

2. Antifungal Activity

Research on 1,2,3-triazole phenylhydrazone derivatives revealed significant antifungal effects against multiple strains of fungi. One compound demonstrated an EC50 value of 0.18 μg/mL against Rhizoctonia solani, highlighting the potential for triazole derivatives in agricultural applications as fungicides .

3. Anticancer Studies

Triazole hybrids have been explored for their anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. A recent review discussed several triazole-containing hybrids that showed promising results against different cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is critical for optimizing their biological activity. The presence of functional groups such as carbonyls and amines can significantly influence the binding affinity and selectivity towards biological targets.

Q & A

Q. What computational tools are essential for predicting metabolic pathways and toxicity profiles?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Metabolite identification : Use in silico platforms (e.g., Meteor Nexus) to simulate Phase I/II transformations (e.g., hydroxylation of the phenyl ring).

- Molecular fingerprinting : Compare with known toxicophores (e.g., reactive triazole metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.